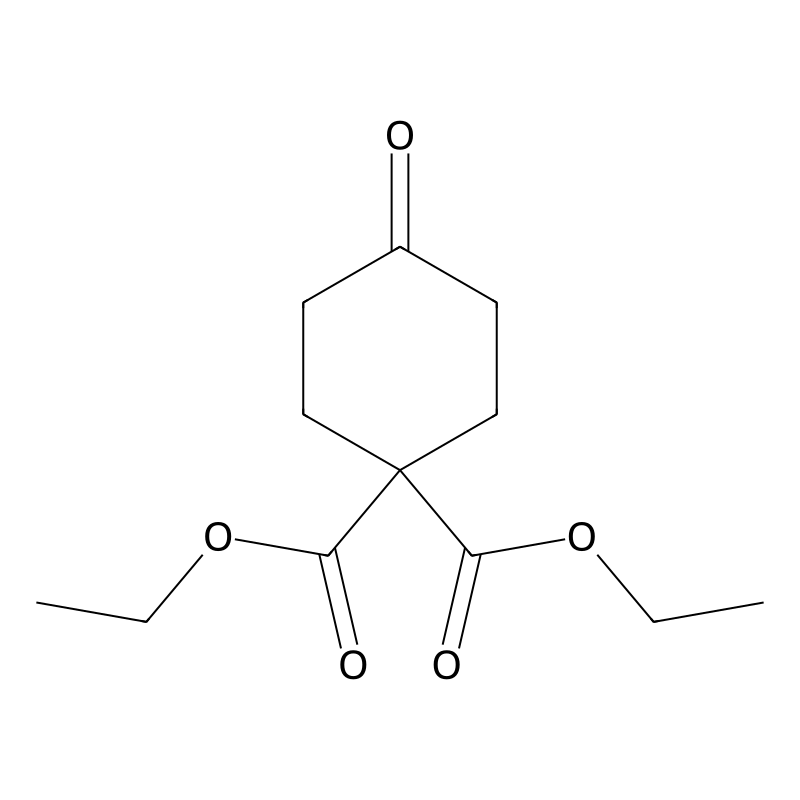

Diethyl 4-oxocyclohexane-1,1-dicarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Diethyl 4-oxocyclohexane-1,1-dicarboxylate is an organic compound with the molecular formula C₁₂H₁₈O₅ and a CAS number of 55704-60-4. This compound features a cyclohexane ring with two carboxylate groups and a ketone functional group, which contributes to its reactivity and potential applications in various chemical processes. Its structural formula reveals the presence of two ethyl ester groups attached to the dicarboxylic acid framework, making it a versatile intermediate in organic synthesis .

Organic Synthesis:

- Precursor for Heterocyclic Compounds: DECO's cyclic structure and the presence of carbonyl and ester functional groups make it a potential precursor for various heterocyclic compounds. These compounds are characterized by a ring structure containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. Heterocyclic compounds have diverse applications in medicinal chemistry, materials science, and catalysis .

- Building Block for Complex Molecules: The cyclic structure and functional groups of DECO could also allow it to serve as a building block for the synthesis of more complex molecules with desired properties. This could be relevant in various research fields, including drug discovery and material development.

Medicinal Chemistry:

- Scaffold for Drug Design: The cyclic structure of DECO offers a potential scaffold for the design of new drugs. Scaffolds are core structures that can be modified with various functional groups to create new molecules with specific biological activities. However, further research is needed to explore the potential of DECO in this area .

Material Science:

- Polymers and Resins: The presence of ester groups in DECO suggests its potential use as a starting material for the synthesis of polymers and resins. Polymers are large molecules formed by repeating units, while resins are a type of polymer with specific properties, often used in coatings and adhesives. However, further research is required to investigate the feasibility and properties of DECO-derived materials.

- Condensation Reactions: It can undergo condensation with amines or alcohols to form amides or esters, respectively.

- Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of simpler compounds.

- Cyclization Reactions: It can also engage in cyclization reactions that can form more complex cyclic structures .

The synthesis of diethyl 4-oxocyclohexane-1,1-dicarboxylate typically involves:

- Cyclization of Precursors: Starting from diethyl malonate and suitable aldehydes or ketones, cyclization can be achieved using strong bases like sodium hydride.

- Esterification: The reaction of diethyl oxalate with cyclohexanone derivatives under acidic conditions can also yield this compound.

- Improved Synthesis Techniques: Recent advancements have focused on optimizing reaction conditions to enhance yields and reduce by-products .

Diethyl 4-oxocyclohexane-1,1-dicarboxylate has several notable applications:

- Intermediate in Organic Synthesis: It serves as a key intermediate for synthesizing pharmaceuticals and agrochemicals.

- Building Block for Polymers: Its structure allows it to be used in creating polymeric materials with specific properties.

- Chemical Research: It is utilized in various research settings for studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving diethyl 4-oxocyclohexane-1,1-dicarboxylate primarily focus on its reactivity with other chemicals. These studies help elucidate its potential as a reagent in organic synthesis. Specific interactions may include:

- Reactivity with Nucleophiles: The carbonyl group can interact with nucleophiles, leading to the formation of new bonds.

- Complex Formation: It may form complexes with metal ions or other catalysts, enhancing its utility in catalysis .

Several compounds share structural similarities with diethyl 4-oxocyclohexane-1,1-dicarboxylate. Here are a few notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diethyl malonate | Dicarboxylic ester | Simple structure; widely used in organic synthesis |

| Ethyl cyanoacetate | Cyano compound | Contains a cyano group; used in various syntheses |

| Dimethyl succinate | Dicarboxylic ester | Similar reactivity; used in polymer chemistry |

| Diethyl oxalate | Dicarboxylic ester | Strong acidity; useful for condensation reactions |

Diethyl 4-oxocyclohexane-1,1-dicarboxylate is unique due to its cyclohexane ring and specific functional groups that enable diverse reactivity not found in simpler dicarboxylic esters .

The International Union of Pure and Applied Chemistry systematic name for this organic compound is diethyl 4-oxo-1,1-cyclohexanedicarboxylate [1] [2] [3]. This nomenclature follows the established International Union of Pure and Applied Chemistry conventions for naming dicarboxylic acid esters containing cyclohexane ring systems with ketone functional groups [4] [5].

The systematic naming structure reflects the compound's molecular architecture, where the base cyclohexane ring is substituted at the 1,1-position with two carboxylate groups, each esterified with ethyl groups, and features a ketone functional group at the 4-position [6] [7]. Alternative International Union of Pure and Applied Chemistry acceptable names include diethyl 4-oxocyclohexane-1,1-dicarboxylate, which represents a simplified yet equally valid systematic designation [4] [8].

The compound's molecular formula is C₁₂H₁₈O₅ with a molecular weight of 242.27 grams per mole [1] [9] [10]. The systematic naming convention emphasizes the diethyl ester functionality, the oxo (ketone) group positioning, and the dicarboxylate nature of the substituted cyclohexane ring system [5] [11].

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | diethyl 4-oxo-1,1-cyclohexanedicarboxylate [1] |

| Molecular Formula | C₁₂H₁₈O₅ [9] |

| Molecular Weight | 242.27 g/mol [10] |

| Chemical Classification | Dicarboxylic acid diethyl ester [4] |

Common Synonyms and Alternative Designations

Diethyl 4-oxocyclohexane-1,1-dicarboxylate is recognized by numerous synonymous designations across chemical databases and literature sources [4] [8] [12]. The most frequently encountered alternative name is 4,4-Bis(ethoxycarbonyl)cyclohexanone, which emphasizes the bis-ester functionality and ketone group [13] [14].

Additional commonly used designations include 1,1-diethyl 4-oxocyclohexane-1,1-dicarboxylate [5] [7] [12], which follows an alternative esterification nomenclature pattern. The compound is also referred to as 4-oxo-1,1-Cyclohexanedicarboxylic acid 1,1-diethyl ester [8] [12] [11], representing the parent acid esterification approach to naming.

Other recognized synonyms encompass 1,1-Cyclohexanedicarboxylic acid, 4-oxo-, diethyl ester [4] [8], 4-oxo-cyclohexane-1,1-dicarboxylic acid diethyl ester [8] [12], and ethyl 1-(ethoxycarbonyl)-4-oxocyclohexanecarboxylate [5] [8]. The diversity of nomenclature reflects different systematic approaches to describing the same molecular structure [11] [13].

| Designation Type | Alternative Name |

|---|---|

| Primary Synonym | 4,4-Bis(ethoxycarbonyl)cyclohexanone [13] |

| Ester-based Name | 1,1-diethyl 4-oxocyclohexane-1,1-dicarboxylate [12] |

| Acid Ester Form | 4-oxo-1,1-Cyclohexanedicarboxylic acid 1,1-diethyl ester [11] |

| Systematic Alternative | 1,1-Cyclohexanedicarboxylic acid, 4-oxo-, diethyl ester [8] |

| Functional Name | ethyl 1-(ethoxycarbonyl)-4-oxocyclohexanecarboxylate [8] |

| Abbreviated Form | 4,4-dicarboethoxycyclohexanone [8] |

Registry Numbers and Chemical Identifiers

Chemical Abstracts Service Registry Number (55704-60-4)

The Chemical Abstracts Service Registry Number for diethyl 4-oxocyclohexane-1,1-dicarboxylate is 55704-60-4 [1] [4] [12]. This unique numerical identifier was assigned by the Chemical Abstracts Service, which maintains the world's most comprehensive registry of chemical substance information [15] [14] [10].

The Chemical Abstracts Service registry number 55704-60-4 provides unambiguous identification of this specific chemical compound across international databases, regulatory systems, and commercial applications [16] [3]. This identifier is consistently referenced across multiple chemical suppliers and research institutions [15] [17].

The Molecular Design Limited number associated with this compound is MFCD00177942 [1] [2] [10], which serves as an additional standardized identifier within chemical inventory management systems [9] [17].

| Registry System | Identifier |

|---|---|

| Chemical Abstracts Service Number | 55704-60-4 [12] |

| Molecular Design Limited Number | MFCD00177942 [10] |

| Registration Status | Active [14] |

International Chemical Identifier and International Chemical Identifier Key Representations

The International Chemical Identifier for diethyl 4-oxocyclohexane-1,1-dicarboxylate is InChI=1S/C12H18O5/c1-3-16-10(14)12(11(15)17-4-2)7-5-9(13)6-8-12/h3-8H2,1-2H3 [1] [2] [18]. This standardized representation provides a unique textual identifier that describes the molecular structure and connectivity [16] [3].

The corresponding International Chemical Identifier Key is GDAVCKWOYPPSEU-UHFFFAOYSA-N [1] [2] [18], which serves as a hashed version of the full International Chemical Identifier string [16] [3]. The International Chemical Identifier Key format enables efficient database searching and cross-referencing while maintaining structural specificity [7] [11].

These International Chemical Identifier representations are generated algorithmically and provide standardized methods for chemical structure representation that are independent of nomenclature variations [18] [19]. The International Chemical Identifier system ensures consistent identification across different software platforms and chemical databases [2] [3].

| Identifier Type | Representation |

|---|---|

| International Chemical Identifier | InChI=1S/C12H18O5/c1-3-16-10(14)12(11(15)17-4-2)7-5-9(13)6-8-12/h3-8H2,1-2H3 [18] |

| International Chemical Identifier Key | GDAVCKWOYPPSEU-UHFFFAOYSA-N [18] |

| Version | Standard International Chemical Identifier [2] |

Simplified Molecular Input Line Entry System Notation

The Simplified Molecular Input Line Entry System notation for diethyl 4-oxocyclohexane-1,1-dicarboxylate is CCOC(=O)C1(CCC(=O)CC1)C(=O)OCC [7] [19]. This linear notation system represents the molecular structure using ASCII characters to describe atomic connectivity and bonding patterns [5] [7].

The Simplified Molecular Input Line Entry System string provides a compact, computer-readable format that encodes the complete molecular structure information [19] [7]. This notation system facilitates database searches, structure-activity relationship analyses, and computational chemistry applications [5] [19].

The Simplified Molecular Input Line Entry System representation begins with the ethyl ester groups (CCOC(=O)) and describes the cyclohexane ring system with the ketone functionality and the second ester group [7]. This linear encoding maintains all structural information necessary for molecular reconstruction and analysis [19] [5].

| Notation System | String Representation |

|---|---|

| Simplified Molecular Input Line Entry System | CCOC(=O)C1(CCC(=O)CC1)C(=O)OCC [7] |

| Format Type | Canonical Simplified Molecular Input Line Entry System [19] |

| Database Applications | Structure searching, computational analysis [5] |

Elemental Composition (C₁₂H₁₈O₅)

The molecular formula C₁₂H₁₈O₅ indicates a compound containing twelve carbon atoms, eighteen hydrogen atoms, and five oxygen atoms [1] [2] [3]. The elemental composition reflects the presence of a substituted cyclohexane ring bearing two ethyl ester groups and one ketone functional group. The carbon framework consists of a six-membered saturated ring with additional carbon atoms incorporated into the ethyl ester substituents. The hydrogen distribution encompasses both ring-bound hydrogens and those associated with the ethyl groups. The five oxygen atoms are distributed among the carbonyl groups, with three oxygen atoms forming the ketone and two ester carbonyls, and two additional oxygen atoms present in the ethyl ester linkages [4] [2].

Molecular Mass (242.27 g/mol)

The molecular weight of diethyl 4-oxocyclohexane-1,1-dicarboxylate is precisely determined as 242.27 g/mol [1] [4] [2] [3]. This molecular mass calculation incorporates the atomic weights of all constituent elements according to their respective quantities within the molecular formula. The molecular weight serves as a fundamental parameter for various analytical techniques including mass spectrometry identification and quantitative analysis procedures. The calculated monoisotopic mass provides additional precision at 242.115424 g/mol for high-resolution mass spectrometric applications [4].

Structural Characterization

Bond Angles and Lengths

The structural characterization of diethyl 4-oxocyclohexane-1,1-dicarboxylate reveals typical bond parameters consistent with substituted cyclohexane derivatives. Carbon-carbon bond lengths within the cyclohexane ring typically range from 1.531 to 1.539 Å, reflecting the sp³ hybridization state of the ring carbon atoms [5] [6]. The carbon-oxygen single bonds in the ester groups exhibit characteristic lengths of approximately 1.43 Å, while the carbon-oxygen double bonds in the carbonyl groups measure approximately 1.21 Å.

Bond angles throughout the molecule primarily conform to tetrahedral geometry, with carbon atoms exhibiting bond angles of approximately 109.5° [7] [8] [9]. Detailed computational studies of cyclohexane chair conformations demonstrate specific angular measurements: carbon-carbon-carbon angles of 111.5°, carbon-carbon-hydrogen (axial) angles of 109.1°, and carbon-carbon-hydrogen (equatorial) angles of 110.3° [9]. These precise angular relationships contribute to the overall three-dimensional molecular architecture and influence the compound's physical and chemical properties.

Conformational Analysis of the Cyclohexane Ring

The cyclohexane ring system in diethyl 4-oxocyclohexane-1,1-dicarboxylate adopts preferential conformations that minimize steric strain and optimize molecular stability. The chair conformation represents the most energetically favorable arrangement, exhibiting zero strain energy and optimal geometric parameters [10] [11] [12] [13] [14] [15]. In this conformation, all carbon-carbon bond angles approach the ideal tetrahedral angle of 109.5°, and all carbon-hydrogen bonds maintain staggered arrangements that eliminate torsional strain.

Alternative conformations exist as higher-energy states, including the twist-boat (skew-boat) conformation at approximately 5.3 kcal/mol above the chair form, the boat conformation at approximately 6.9 kcal/mol higher energy, and the half-chair transition state at approximately 10.8 kcal/mol [11] [14] [15]. The planar conformation, while theoretically possible, represents an extremely high-energy state at approximately 20 kcal/mol above the chair form due to severe bond angle strain and complete eclipsing of all carbon-carbon bonds [13] [14] [15].

The presence of bulky substituents at the 1,1-position and the ketone group at the 4-position influences the conformational equilibrium. The large diethyl ester groups preferentially occupy equatorial positions in the chair conformation to minimize 1,3-diaxial interactions and steric hindrance [16] [17]. This conformational preference significantly affects the overall molecular shape and contributes to the compound's physical properties and reactivity patterns.

Spatial Arrangement of Functional Groups

The spatial arrangement of functional groups in diethyl 4-oxocyclohexane-1,1-dicarboxylate creates a three-dimensional architecture that influences intermolecular interactions and physical properties. The two ethyl ester groups at the 1,1-position adopt conformations that minimize steric repulsion while maintaining optimal orbital overlap for conjugation with the cyclohexane ring system. The ketone group at the 4-position occupies a pseudo-equatorial orientation relative to the ring plane, facilitating potential hydrogen bonding interactions and dipole-dipole attractions.

The ethyl chains of the ester groups extend away from the ring system, creating lipophilic regions that influence solubility characteristics and intermolecular packing arrangements. The carbonyl oxygen atoms are oriented to maximize electrostatic interactions while minimizing repulsive forces between electron-rich regions. This spatial organization contributes to the compound's overall polarity distribution and affects its behavior in various chemical environments.

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy Characterization

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for diethyl 4-oxocyclohexane-1,1-dicarboxylate through characteristic chemical shift patterns and coupling relationships. Proton Nuclear Magnetic Resonance analysis reveals distinct signal groups corresponding to the different chemical environments within the molecule. The ethyl ester groups exhibit characteristic triplet-quartet patterns for the ethyl chain protons, with the methyl groups appearing as triplets around 1.2-1.3 ppm and the methylene groups as quartets around 4.1-4.3 ppm due to ethyl ester functionality.

The cyclohexane ring protons display complex multipicity patterns reflecting their different chemical environments and coupling relationships. The protons adjacent to the carbonyl group at the 4-position experience deshielding effects, appearing at lower field positions compared to other ring protons. The methylene protons at the 1,1-position, being geminal to the two ester groups, exhibit characteristic chemical shifts influenced by the electron-withdrawing effects of the adjacent carbonyl groups.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through characteristic chemical shift assignments. The carbonyl carbon atoms of both the ketone and ester groups appear in the typical carbonyl region around 170-210 ppm, with distinct chemical shifts reflecting their different chemical environments. The cyclohexane ring carbons exhibit shifts consistent with their substitution patterns and conformational arrangements.

Infrared Spectroscopy Analysis

Infrared spectroscopy reveals characteristic absorption frequencies that confirm the presence and nature of functional groups within diethyl 4-oxocyclohexane-1,1-dicarboxylate. The compound exhibits strong carbonyl stretching absorptions that distinguish between the ketone and ester functionalities. Ester carbonyl groups typically absorb in the range of 1750-1730 cm⁻¹, while the ketone carbonyl appears at slightly lower frequencies in the range of 1725-1705 cm⁻¹ [18] [19] [20] [21] [22].

The carbon-oxygen stretching vibrations of the ester groups produce strong absorptions in the range of 1300-1000 cm⁻¹, providing additional confirmation of the ester functionality [18] [19] [20] [21] [22]. The aliphatic carbon-hydrogen stretching modes appear as strong absorptions in the range of 3000-2850 cm⁻¹, reflecting the presence of methyl and methylene groups throughout the molecule.

Additional characteristic absorptions include methylene bending vibrations at approximately 1465 cm⁻¹ and methyl bending modes at 1450 and 1375 cm⁻¹ [18] [19] [20] [21] [22]. These spectroscopic signatures provide definitive identification and structural confirmation of the compound's functional group composition and overall molecular architecture.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of diethyl 4-oxocyclohexane-1,1-dicarboxylate produces characteristic fragmentation patterns that reflect the molecular structure and provide insight into bond strengths and stability relationships. The molecular ion peak appears at m/z 242, corresponding to the intact molecular mass [23]. Common fragmentation pathways include loss of ethyl groups (M-29) and ethyl ester moieties (M-45) from the parent molecular ion.

The compound exhibits typical ester fragmentation patterns, including alpha-cleavage adjacent to the carbonyl groups and McLafferty rearrangements characteristic of ethyl ester functionalities. The cyclohexane ring system contributes to fragmentation through ring-opening processes and elimination reactions that produce characteristic fragment ions. Base peak assignments typically correspond to stable fragment ions formed through favorable rearrangement processes.

Electrospray ionization mass spectrometry produces adduct ions with common cations such as sodium ([M+Na]⁺ at m/z 265) and potassium ([M+K]⁺ at m/z 281), providing additional confirmation of molecular weight determination [23]. These ionization patterns support structural identification and enable quantitative analysis applications.

Physical Properties

Physical State and Appearance

Diethyl 4-oxocyclohexane-1,1-dicarboxylate exists as a liquid under standard ambient conditions [24]. The compound typically appears as a colorless to pale yellow liquid, with the specific appearance depending on purity levels and storage conditions. The liquid state at room temperature reflects the molecular size, intermolecular forces, and structural features that influence phase behavior.

The compound exhibits typical organic liquid characteristics, including moderate viscosity and density values consistent with its molecular composition. The presence of multiple functional groups contributes to intermolecular interactions that affect the physical state and handling properties of the material.

Density and Boiling Point

The density of diethyl 4-oxocyclohexane-1,1-dicarboxylate is reported as 1.155 g/cm³ [1] [25], indicating a material that is denser than water due to the presence of multiple oxygen-containing functional groups and the cyclohexane ring system. This density value reflects the molecular packing efficiency and intermolecular forces present in the liquid phase.

The boiling point is documented as 175°C under reduced pressure conditions of 0.5 Torr [1] [25] [26]. This relatively high boiling point reflects the significant intermolecular forces present due to the multiple carbonyl groups and ester functionalities. The compound's volatility characteristics make it suitable for vacuum distillation purification procedures while preventing decomposition under reduced pressure conditions.

Solubility Profile in Various Solvents

The solubility characteristics of diethyl 4-oxocyclohexane-1,1-dicarboxylate reflect the compound's mixed hydrophilic and lipophilic character resulting from its structural features. The molecule contains both polar carbonyl groups and nonpolar alkyl chain regions, creating amphiphilic properties that influence solvent interactions.

The compound exhibits good solubility in polar organic solvents such as ethanol, methanol, and ethyl acetate due to favorable dipole-dipole interactions and hydrogen bonding capabilities of the carbonyl oxygen atoms [27] [28]. The ester and ketone functionalities provide multiple sites for solvation by polar aprotic solvents including dimethyl sulfoxide, acetone, and dichloromethane.

Solubility in nonpolar solvents varies depending on the specific solvent system, with moderate dissolution occurring in hydrocarbon solvents through van der Waals interactions with the cyclohexane ring and ethyl chain portions of the molecule. The compound demonstrates limited water solubility due to the predominantly hydrophobic character of the cyclohexane framework and ethyl ester groups, following the general principle that similar polarity promotes dissolution [29] [28].